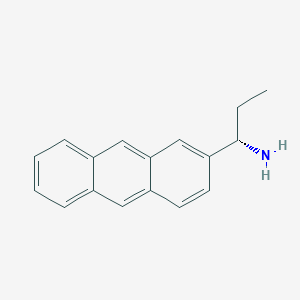
(1S)-1-(2-Anthryl)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2-Anthryl)propylamine is an organic compound characterized by the presence of an anthracene moiety attached to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Anthryl)propylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthracene and a suitable propylamine derivative.
Reaction Conditions: The anthracene is first functionalized to introduce a reactive group, such as a halide or a hydroxyl group, at the 2-position. This can be achieved through halogenation or hydroxylation reactions.
Coupling Reaction: The functionalized anthracene is then coupled with the propylamine derivative under appropriate conditions, such as in the presence of a base or a catalyst, to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: (1S)-1-(2-Anthryl)propylamine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can modify the amine group or the anthracene ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the anthracene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, acids, or bases depending on the specific reaction.
Major Products:
Oxidation Products: Anthraquinone derivatives.
Reduction Products: Reduced amine or anthracene derivatives.
Substitution Products: Various substituted anthracene derivatives.
Scientific Research Applications
(1S)-1-(2-Anthryl)propylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (1S)-1-(2-Anthryl)propylamine involves its interaction with molecular targets, such as enzymes or receptors. The anthracene moiety can intercalate with DNA, affecting its structure and function. Additionally, the amine group can form hydrogen bonds or ionic interactions with biological targets, influencing their activity.
Comparison with Similar Compounds
- (2S)-2-(2-Anthryl)pyrrolidine
- (2S)-2-Amino-2-(2-Anthryl)acetic Acid
- 2-Anthryl Substituted Benzimidazole Derivatives
Comparison:
- Structural Differences: While (1S)-1-(2-Anthryl)propylamine has a propylamine chain, similar compounds may have different substituents, such as pyrrolidine or acetic acid groups.
- Unique Features: The specific arrangement of the anthracene moiety and the propylamine chain in this compound provides unique chemical and biological properties, such as specific binding affinities and reactivity profiles.
Properties
IUPAC Name |
(1S)-1-anthracen-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-2-17(18)15-8-7-14-9-12-5-3-4-6-13(12)10-16(14)11-15/h3-11,17H,2,18H2,1H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQWZKPSJZCHNZ-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

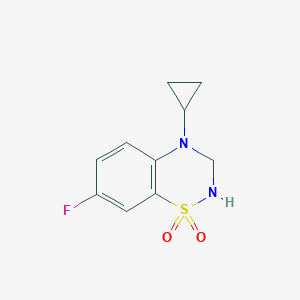


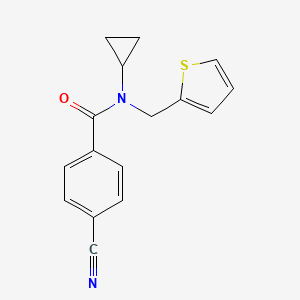
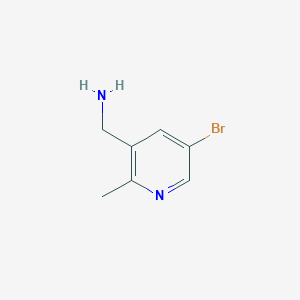


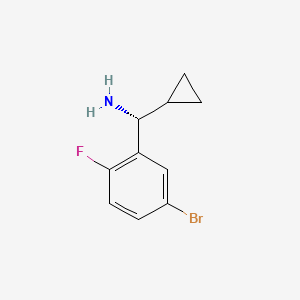
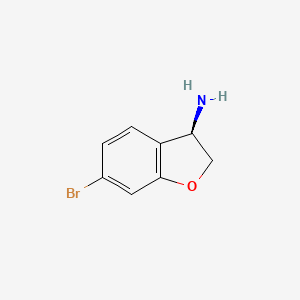
![4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride](/img/structure/B6590903.png)
![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)

![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)
